molecular formula C23H21BrN4O4S B12205126 C23H21BrN4O4S

C23H21BrN4O4S

Cat. No.: B12205126
M. Wt: 529.4 g/mol
InChI Key: IOZNKCSGJCJHJR-UHFFFAOYSA-N
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Description

The compound with the molecular formula C23H21BrN4O4S is a complex organic molecule that contains bromine, nitrogen, oxygen, and sulfur atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure and properties make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C23H21BrN4O4S involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route includes the following steps:

    Formation of Intermediates: The initial step involves the preparation of intermediates through reactions such as halogenation, nitration, and sulfonation.

    Coupling Reactions: The intermediates are then subjected to coupling reactions, such as Suzuki-Miyaura coupling, to form the desired compound.

    Purification: The final product is purified using techniques like recrystallization and chromatography to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of This compound is scaled up using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

C23H21BrN4O4S: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

C23H21BrN4O4S: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C23H21BrN4O4S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

C23H21BrN4O4S: can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

    C23H21F3N4O3: Differing by the presence of fluorine atoms instead of bromine.

    C23H21ClN4O4S: Differing by the presence of chlorine atoms instead of bromine.

    C23H21IN4O4S: Differing by the presence of iodine atoms instead of bromine.

The uniqueness of This compound lies in its specific combination of functional groups and the presence of bromine, which imparts distinct reactivity and properties compared to its analogs.

Properties

Molecular Formula

C23H21BrN4O4S

Molecular Weight

529.4 g/mol

IUPAC Name

5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C23H21BrN4O4S/c1-14-4-2-10-27-21(14)26-22-18(23(27)29)12-19(20(25)28(22)13-16-5-3-11-32-16)33(30,31)17-8-6-15(24)7-9-17/h2,4,6-10,12,16,25H,3,5,11,13H2,1H3

InChI Key

IOZNKCSGJCJHJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)S(=O)(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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